molecular formula C21H20F3N7O B2374085 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396810-10-8

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2374085
CAS No.: 1396810-10-8
M. Wt: 443.434
InChI Key: KUKRRQUQAZVINI-UHFFFAOYSA-N
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Description

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS# 1396810-10-8) is a synthetic diarylurea derivative with a molecular formula of C21H20F3N7O and a molecular weight of 443.4 g/mol . The diarylurea scaffold is a chemotype of significant interest in medicinal chemistry and is extensively investigated for its potent antiproliferative properties against a diverse range of human cancers . Compounds based on this core structure have demonstrated promising activity in in vitro screenings against the NCI-60 panel of cancer cell lines, which include malignancies of the blood, lung, colon, central nervous system, skin, ovary, kidney, prostate, and breast . Research into analogous urea derivatives has shown that the incorporation of specific hydrogen-bondable moieties and substituents with varying electronic and hydrophobic characteristics can profoundly influence the compound's efficacy and potency . Some diarylurea analogues have exhibited superior potencies compared to established chemotherapeutic agents like paclitaxel and targeted therapies like gefitinib in specific cancer cell lines, particularly in renal cancer and melanoma models . This compound is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O/c22-21(23,24)15-4-3-5-16(12-15)28-20(32)29-17-13-26-19(27-14-17)31-10-8-30(9-11-31)18-6-1-2-7-25-18/h1-7,12-14H,8-11H2,(H2,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRRQUQAZVINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under conditions such as reflux in a suitable solvent.

    Attachment of the piperazine and pyridine groups: This step may involve nucleophilic substitution reactions where the piperazine and pyridine moieties are introduced.

    Introduction of the phenylurea group: This can be done through a coupling reaction, often using reagents like isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been studied for its potential as a therapeutic agent in several disease models:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and piperazine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have highlighted the role of similar compounds in inhibiting kinases, which are critical in cancer signaling pathways. The trifluoromethyl group may enhance binding affinity to target enzymes due to its electron-withdrawing properties .

Neuropharmacology

The piperazine moiety is known for its psychopharmacological effects. Compounds with this structure have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This opens avenues for developing treatments for psychiatric disorders .

Material Science

Recent studies have explored the use of pyrimidine-based compounds in material science due to their photophysical properties. The ability of these compounds to form stable crystals with unique optical characteristics suggests potential applications in organic electronics and photonic devices .

Case Study 1: Anticancer Efficacy

A study published in Molecules examined the anticancer properties of pyrimidine derivatives related to this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Another research article focused on enzyme inhibitors derived from similar chemical frameworks. It reported that modifications on the piperazine ring significantly affected the inhibitory potency against specific kinases implicated in cancer progression. This highlights the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Features

Compound Name / ID Core Structure Substituents MW LogP Yield (%)
Target Compound Pyrimidine Pyridinylpiperazine, 3-(trifluoromethyl)phenyl urea ~470* ~3.5*
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) Thiazole-phenyl Hydrazinyl-oxoethyl-piperazine, 3-(trifluoromethyl)phenyl urea 534.1 86.7
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) Thiazole-phenyl Benzylidene hydrazine-piperazine, 4-(trifluoromethyl)phenyl urea 667.9 70.7
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea Imidazopyridine-pyrimidine Methylpiperazine-pyrimidine, 2,2,2-trifluoroethyl urea 510.5 4.36

*Estimated based on structural analogs.

Key Observations :

  • Pyrimidine vs. Thiazole Core : The target compound’s pyrimidine core (vs. thiazole in 11e and 1f ) reduces MW (~470 vs. 534–668) and may improve solubility.
  • Piperazine Substituents : The pyridinylpiperazine group in the target compound likely enhances receptor selectivity compared to hydrazinyl-oxoethyl-piperazine (11e ) or benzylidene hydrazine-piperazine (1f ).
  • Trifluoromethyl Position : The 3-(trifluoromethyl)phenyl urea in the target compound mirrors 11e , which shares this substituent, suggesting similar metabolic stability.

Pharmacological Implications

  • Receptor Binding : The pyridinylpiperazine-pyrimidine architecture may mimic ATP-binding pockets in kinases, a feature shared with imidazopyridine derivatives (e.g., ).
  • Lipophilicity : The target compound’s estimated LogP (~3.5) is lower than the imidazopyridine analog (LogP = 4.36 ), suggesting better aqueous solubility.
  • Trifluoromethyl Effects: The 3-(trifluoromethyl)phenyl group, as in 11e , enhances hydrophobicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 11i ).

Biological Activity

The compound 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Urea moiety : Central to its biological activity, often associated with anticancer properties.
  • Pyrimidine and pyridine rings : Contribute to the compound's interaction with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetics.

The biological activity of this compound primarily involves inhibition of specific kinases involved in cancer progression. The urea group is known to facilitate interactions with the active sites of these enzymes, thereby inhibiting their activity.

Key Enzyme Targets:

  • PI3K (Phosphoinositide 3-kinase) : Critical for cell growth and survival.
  • mTOR (Mammalian Target of Rapamycin) : A central regulator of cell metabolism, growth, and proliferation.

Biological Assays and Efficacy

Numerous studies have evaluated the efficacy of this compound using various in vitro and in vivo assays. The following table summarizes key findings from relevant studies:

StudyAssay TypeIC50 Value (µM)Target
PI3K Inhibition17PI3Kα
Cell Viability (MCF7)31–300Breast Cancer
Protein-Tyrosine Phosphatases Inhibition<5Cdc25A

Case Studies

Several case studies have illustrated the potential of this compound as an anticancer agent:

  • Inhibition of PI3Kα Mutants :
    • A study demonstrated that the compound exhibited potent inhibition against mutant forms of PI3Kα, which are often implicated in cancer resistance mechanisms. The IC50 values for these mutants were comparable to those for wild-type PI3Kα, indicating effective targeting even in resistant forms .
  • Antiproliferative Activity :
    • The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). Results indicated significant antiproliferative effects, with IC50 values ranging from 31 µM to over 100 µM depending on the cell line .
  • Selectivity Profile :
    • A selectivity study revealed that the compound preferentially inhibited PI3Kα over mTOR, suggesting a favorable therapeutic index for targeting specific oncogenic pathways without affecting other critical cellular functions .

Q & A

Q. Key variables affecting yield :

ConditionOptimal RangeImpact
Temperature0–5°C (urea step)Prevents isocyanate hydrolysis
SolventAnhydrous THF or DMFEnhances nucleophilic substitution
CatalystPd(dba)₂/Xantphos (for amination)Increases coupling efficiency

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • HPLC-MS : Quantify purity (>98% recommended for biological assays) and confirm molecular weight .
  • ¹H/¹³C NMR : Verify substituent positions (e.g., trifluoromethylphenyl group at ~7.5 ppm in aromatic region) .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .
  • IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Answer:
Contradictions often arise from subtle structural variations. For example:

  • Substituent position : Fluorine vs. chlorine on the phenyl ring alters electron-withdrawing effects, impacting receptor binding .
  • Piperazine vs. morpholine moieties : Piperazine’s basicity enhances solubility but may reduce blood-brain barrier penetration compared to morpholine .

Q. Methodological approach :

Comparative docking studies : Use molecular modeling (e.g., AutoDock Vina) to compare binding poses of analogs with target enzymes/receptors .

Free-Wilson analysis : Statistically deconstruct biological activity contributions of individual substituents .

Meta-analysis : Aggregate data from analogs (e.g., IC₅₀ values) to identify trends (see table below):

Analog StructureKey ModificationIC₅₀ (nM)Reference
TrifluoromethylphenylParent compound12.3
4-FluorophenylReduced steric bulk45.7
3-ChlorophenylIncreased lipophilicity8.9

Advanced: What experimental strategies can elucidate the mechanism of action for this compound in kinase inhibition assays?

Answer:

Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify primary targets. Prioritize kinases with <100 nM inhibition .

Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .

Resistance mutation studies : Engineer mutations in suspected kinase targets (e.g., ATP-binding pocket residues) to validate binding specificity .

Q. Critical controls :

  • Include a negative control (e.g., inactive enantiomer).
  • Validate off-target effects using siRNA knockdown of putative targets .

Advanced: How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

Answer:
Address key PK parameters:

  • Solubility : Use salt formation (e.g., HCl salt) or co-solvents (PEG 400/water) to achieve >50 µg/mL .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-demethylation). Introduce blocking groups (e.g., methyl substitution) .
  • Permeability : Perform Caco-2 assays; logP >3.5 correlates with improved absorption but may require balancing with solubility .

Q. In vivo protocol :

  • Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats.
  • Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis .

Advanced: What computational tools are recommended for predicting off-target interactions of this compound?

Answer:

  • SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands (>70% probability cutoff) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous kinases (e.g., ABL1 vs. SRC) to assess selectivity .
  • PAINS Filter : Remove substructures linked to promiscuity (e.g., thiourea analogs) .

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